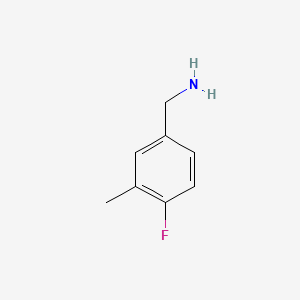

4-Fluoro-3-methylbenzylamine

Description

4-Fluoro-3-methylbenzylamine (CAS: 261951-68-2; molecular formula: C₈H₁₀FN; molecular weight: 139.17 g/mol) is a fluorinated aromatic amine with a methyl substituent at the 3-position of the benzyl ring. Its structure combines a benzylamine backbone with fluorine and methyl groups, making it a versatile intermediate in organic synthesis, pharmaceuticals, and agrochemicals . The compound’s reactivity is influenced by the electron-withdrawing fluorine and electron-donating methyl group, enabling applications in nucleophilic substitutions, cross-coupling reactions, and as a building block for bioactive molecules .

Propriétés

IUPAC Name |

(4-fluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXWYQZQCWWMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379120 | |

| Record name | 4-Fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-68-2 | |

| Record name | 4-Fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-3-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

4-Fluoro-3-methylbenzylamine can be synthesized through several methods:

Aryl Boric Acid Reaction: This method involves reacting aryl boric acid in the presence of amino boric acid.

Fluorination and Hydrogenation: Another method involves the fluorination of p-methylphenol followed by hydrogenation.

Analyse Des Réactions Chimiques

4-Fluoro-3-methylbenzylamine undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, thiols, or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluoro-3-methylbenzylamine is increasingly relevant in drug development. It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and infections. The compound's structure allows it to modulate biological pathways effectively.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : It has demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 6.3 µg/mL.

- Cytotoxicity : In vitro studies show that it possesses cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.

- Neurological Effects : Preliminary studies suggest it may influence neurotransmitter systems, which could be beneficial for treating depression or anxiety disorders.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in synthesizing pesticides and dyes due to its reactive properties. Its ability to undergo nucleophilic substitution makes it a valuable building block in creating complex organic molecules.

Study on Antimicrobial Properties

A focused study evaluated the synthesis and biological activity of derivatives of this compound, revealing significant antibacterial activity against multiple strains. The compound's MIC values indicated strong potential for developing new antimicrobial agents.

Cytotoxicity Assessment

Another investigation utilized the Artemia salina bioassay to assess cytotoxic effects, finding that concentrations below 1000 mcg/mL exhibited notable cytotoxicity, suggesting its candidacy for further development in cancer therapy.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-methylbenzylamine involves its interaction with various molecular targets and pathways. As an amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the formation of new compounds with specific biological or chemical properties.

Comparaison Avec Des Composés Similaires

Structural Analogues: Positional Isomers and Substituent Variations

The table below compares 4-fluoro-3-methylbenzylamine with structurally related benzylamine derivatives, focusing on substituent positions and functional groups:

Key Observations:

- Substituent Position : The placement of fluorine and methyl groups significantly impacts reactivity. For example, 4-fluoro-2-methylbenzylamine’s ortho-methyl group may reduce accessibility to the amine group in sterically demanding reactions .

- Functional Groups : Methoxy (in 4-fluoro-2-methoxybenzylamine) and trifluoromethyl (in 4-chloro-3-CF₃-benzylamine) substituents alter solubility and electronic profiles, expanding utility in diverse synthetic pathways .

- Molecular Weight : Fluorine and methyl substituents minimally affect molecular weight, but bulkier groups (e.g., CF₃) increase it substantially .

Physicochemical and Reactivity Comparisons

Boiling Points and Solubility:

- This compound : Moderately polar due to fluorine and methyl groups; soluble in organic solvents (e.g., DCM, THF) .

- 4-Fluorobenzylamine : Higher polarity than methyl-substituted analogues, increasing water solubility .

- 4-Fluoro-2-methoxybenzylamine : Methoxy group enhances hydrophilicity, improving aqueous solubility .

Activité Biologique

4-Fluoro-3-methylbenzylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 155.17 g/mol. The presence of a fluorine atom at the para position on the benzyl ring significantly influences its biological properties, enhancing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as a modulator of biological pathways by binding to active sites or altering the conformation of target molecules, which can lead to significant changes in cellular signaling and metabolic processes .

Pharmacological Effects

The compound has shown promise in several areas:

- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values are competitive compared to traditional antibiotics .

- Cytotoxicity : In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

- Neurological Effects : Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially affecting conditions such as depression or anxiety. Its structural similarity to known psychoactive substances warrants further investigation into its effects on the central nervous system .

Study on Antimicrobial Properties

A study focused on the synthesis and biological evaluation of various derivatives of this compound revealed significant antibacterial activity. The compound was tested against multiple bacterial strains, showing an MIC as low as 6.3 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were evaluated using the Artemia salina bioassay. The results indicated that concentrations below 1000 mcg/mL exhibited notable cytotoxicity, making it a candidate for further development in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key differences in biological activity:

| Compound | Antimicrobial Activity (MIC) | Cytotoxicity (LC50) | Mechanism of Action |

|---|---|---|---|

| This compound | 6.3 µg/mL (S. aureus) | <1000 mcg/mL | Enzyme modulation; receptor interaction |

| Benzylamine | >50 µg/mL | >1000 mcg/mL | Less potent than fluorinated derivatives |

| Fluorinated Triazole Derivative | 12.5 µg/mL (E. coli) | <500 mcg/mL | Targeting bacterial cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Fluoro-3-methylbenzylamine, and how are they experimentally determined?

- Answer: Physicochemical properties such as boiling point, density, and refractive index are critical for solvent selection and reaction design. While direct data for this compound is limited, analogous compounds (e.g., 4-Fluorobenzylamine) provide methodological insights. For example:

- Boiling point determination via distillation under reduced pressure (common for thermally sensitive amines) .

- Density measurement using a pycnometer or digital densitometer .

- Structural confirmation via and , as demonstrated in the characterization of structurally similar amines (e.g., 7-chloroquinolin-4-amine derivatives) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: While direct synthesis protocols are not explicitly documented in the evidence, fluorinated benzylamines are typically synthesized via:

- Nucleophilic substitution of halogenated precursors (e.g., 4-Fluoro-3-methylbenzyl bromide) with ammonia or amines under controlled pH .

- Reductive amination of 4-Fluoro-3-methylbenzaldehyde using sodium cyanoborohydride or hydrogenation catalysts .

- Protection-deprotection strategies (e.g., Boc-protected intermediates) to enhance regioselectivity, as seen in spirocyclic amine syntheses .

Q. How can researchers validate the purity and identity of this compound?

- Answer: Multi-technique approaches are recommended:

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold) .

- Spectroscopy : for functional group analysis (e.g., methyl and fluorine coupling patterns) and for fluorinated moiety confirmation .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ) and rule out byproducts .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the functionalization of this compound?

- Answer: Fluorine’s electron-withdrawing effects and steric hindrance from the methyl group complicate reactions. Methodological considerations include:

- Directed ortho-metalation : Use of Lewis acids (e.g., LDA) to direct lithiation at specific positions .

- Computational modeling : DFT calculations to predict reactive sites and transition states (e.g., NIST data for analogous fluorinated compounds) .

- Protecting group strategies : Temporary protection of the amine group (e.g., trifluoroacetamide) to prevent unwanted side reactions .

Q. How does the methyl group in this compound influence its stability under acidic or basic conditions?

- Answer: The methyl group enhances steric protection of the amine, reducing susceptibility to hydrolysis. Experimental approaches to assess stability:

- Accelerated stability testing : Refluxing in aqueous HCl/NaOH and monitoring degradation via .

- Kinetic studies : Measuring reaction rates of hydrolysis under varying pH and temperatures .

- Comparative analysis : Benchmarking against non-methylated analogs (e.g., 4-Fluorobenzylamine) to isolate steric effects .

Q. What role does this compound play in medicinal chemistry applications?

- Answer: Fluorinated benzylamines are key intermediates in drug discovery (e.g., antimalarial and CNS-targeting agents). Specific applications include:

- Scaffold diversification : Coupling with heterocycles (e.g., quinoline or pyridine) to modulate bioactivity, as seen in chloroquine analog syntheses .

- Pharmacokinetic optimization : Fluorine enhances metabolic stability and blood-brain barrier penetration, while the methyl group tunes lipophilicity .

- Structure-activity relationship (SAR) studies : Systematic substitution to evaluate antiviral or antimicrobial potency .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Answer: Discrepancies in NMR or MS data often arise from impurities or tautomerism. Best practices include:

- Multi-dimensional NMR : to resolve overlapping signals .

- Isotopic labeling : -labeling to track amine proton exchange dynamics .

- Independent synthesis validation : Reproducing results using alternative routes (e.g., Grignard vs. reductive amination) .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- Answer:

- Molecular docking : To predict binding affinities in drug-target interactions (e.g., using AutoDock Vina) .

- Reactivity descriptors : Fukui indices and HOMO-LUMO gaps calculated via Gaussian or ORCA software .

- Solvent effect modeling : COSMO-RS to optimize reaction conditions for polar or nonpolar media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.